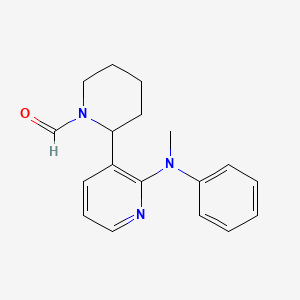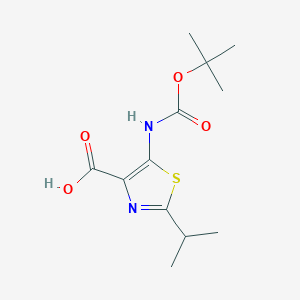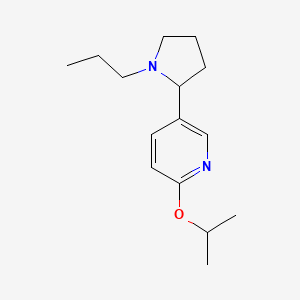
tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate is a chemical compound that belongs to the class of oxazolidines It is characterized by the presence of a tert-butyl group and an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate typically involves the reaction of tert-butyl esters with amino acid derivatives. One common method involves the use of tert-butanol and protected amino acids in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . This reaction proceeds under mild conditions and yields the desired tert-butyl esters in good yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate include:
tert-Butyl bromoacetate: Used as an alkylating agent and in Friedel-Crafts reactions.
tert-Butyl chloride: Utilized in organic synthesis as an alkylating agent.
tert-Butyl hydroperoxide: Employed as an oxidizing agent in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its oxazolidine ring structure, which imparts distinct reactivity and stability compared to other tert-butyl derivatives. This structural feature makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
Molecular Formula |
C9H13NO5 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
tert-butyl 2-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]acetate |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)15-6(11)4-5-7(12)14-8(13)10-5/h5H,4H2,1-3H3,(H,10,13)/t5-/m0/s1 |
InChI Key |
BMNTUAGBVADDDK-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


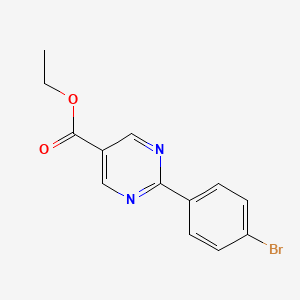
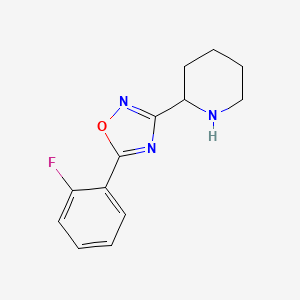


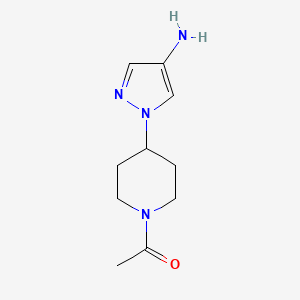
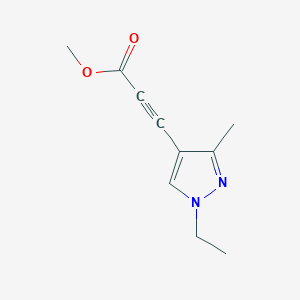

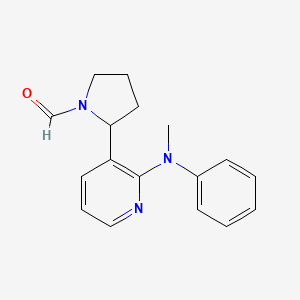


![5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11806451.png)
